Raddeanoside R17

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Raddeanoside R17 is primarily isolated from the root of Pulsatilla koreana The extraction process involves several steps, including solvent extraction, purification, and crystallization the compound is typically obtained through natural extraction methods rather than synthetic routes .

化学反应分析

Raddeanoside R17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学研究应用

Raddeanoside R17 has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for studying saponins and their properties. In biology, this compound has been shown to have anti-inflammatory and anti-cancer properties. It induces apoptosis in cancer cells and inhibits tumor angiogenesis. In medicine, this compound is being investigated for its potential use in treating inflammatory diseases and cancer. Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent .

作用机制

The mechanism of action of Raddeanoside R17 involves multiple molecular targets and pathways. It exerts its effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This compound also inhibits tumor angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). Additionally, it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .

相似化合物的比较

Raddeanoside R17 is similar to other saponins isolated from Pulsatilla species, such as Anemoside B4 (Pulchinenoside C) and Pulsatilla saponin D. this compound is unique in its specific molecular structure and its potent anti-inflammatory and anti-cancer properties. While other saponins also exhibit similar biological activities, this compound has been shown to have a higher efficacy in inducing apoptosis and inhibiting tumor growth .

生物活性

Raddeanoside R17, also known as Pulchinenoside E3, is a triterpenoid saponin isolated from the root of Pulsatilla koreana. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and nematicidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

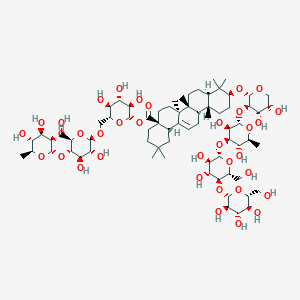

Chemical Structure

This compound belongs to the class of saponins and is characterized by its complex glycosidic structure. The structural elucidation of this compound reveals multiple sugar moieties attached to a triterpenoid backbone, which is crucial for its biological activities.

1. Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-cancer properties. In studies involving various cancer cell lines, it has been shown to inhibit cell proliferation and induce apoptosis.

- Mechanism of Action : The compound triggers cell cycle arrest and promotes apoptosis through the activation of caspases and the modulation of apoptotic markers like PARP (Poly ADP-ribose polymerase) .

- Case Study : A study involving breast cancer cells indicated that this compound inhibited migration and invasion, suggesting its potential as a therapeutic agent in cancer treatment .

2. Anti-Inflammatory Effects

This compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases.

- Research Findings : In vitro studies have shown that this compound reduces the expression of inflammatory markers such as TNF-α and IL-6 in activated macrophages .

3. Nematicidal Activity

The nematicidal properties of this compound have been explored against Meloidogyne incognita, a significant pest in agriculture.

- Effectiveness : The compound demonstrated potent nematicidal activity with an LC50 value indicating significant mortality rates among nematodes within 48 hours of exposure .

4. Antioxidant Activity

In addition to its other biological activities, this compound exhibits antioxidant properties, which may contribute to its overall health benefits.

- Study Results : Various assays have confirmed the compound's ability to scavenge free radicals, potentially protecting against oxidative stress-related damage .

Table 1: Biological Activities of this compound

Table 2: Key Research Findings on this compound

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H116O35/c1-26-38(76)43(81)48(86)59(95-26)102-54-32(22-73)98-58(51(89)46(54)84)94-25-34-42(80)45(83)50(88)62(100-34)106-65(92)71-18-16-66(3,4)20-29(71)28-10-11-36-68(7)14-13-37(67(5,6)35(68)12-15-70(36,9)69(28,8)17-19-71)101-64-57(40(78)30(75)24-93-64)105-63-53(91)56(39(77)27(2)96-63)104-61-52(90)47(85)55(33(23-74)99-61)103-60-49(87)44(82)41(79)31(21-72)97-60/h10,26-27,29-64,72-91H,11-25H2,1-9H3/t26-,27-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,68-,69+,70+,71-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFIPOYZFWNNHZ-UBRSMZKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H116O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1529.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。